
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride
描述
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring, substituted with chloro and trifluoromethyl groups
作用机制
Target of Action
It’s known that this compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .
Mode of Action
It’s known to be used in the synthesis of inhibitors of ns5b, which could potentially be used in the treatment of hepatitis c .
Biochemical Pathways
Given its role in the synthesis of ns5b inhibitors, it can be inferred that it may affect the replication of the hepatitis c virus .
Pharmacokinetics
It has a melting point of 86-90 °C (lit.), a boiling point of 205°C, and a water solubility of 622mg/L at 25℃ . These properties can influence the compound’s bioavailability.
Result of Action
As a reactant in the synthesis of ns5b inhibitors, it may contribute to the inhibition of hepatitis c virus replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s stability and efficacy could be affected by temperature and exposure to certain gases.
准备方法
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, undergoes condensation with ethyl-2-cyanoacetate.
Decarboxylation: The intermediate product is then subjected to decarboxylation.
Reduction: The resulting compound is reduced to form 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine.
Deprotection: The final step involves deprotection to yield the target compound.
Industrial production methods often optimize these steps to improve yield and purity, utilizing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization.
化学反应分析
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
相似化合物的比较
When compared to similar compounds, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride stands out due to its unique combination of a pyrrolidine ring and a pyridine ring with chloro and trifluoromethyl substitutions. Similar compounds include:
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride: Shares a similar pyridine structure but differs in the side chain.
Fluopyram: A fungicide with a similar trifluoromethyl-pyridine structure but different functional groups.
These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for various applications.
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17;/h3-4,7H,1-2,5,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDIAITSWOAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


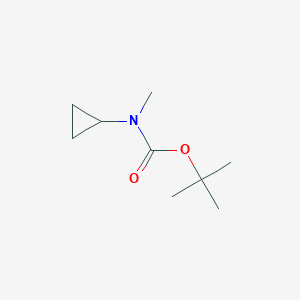
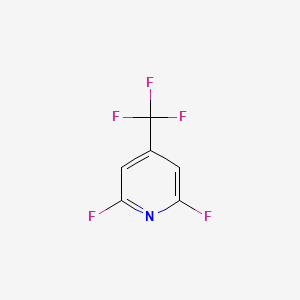
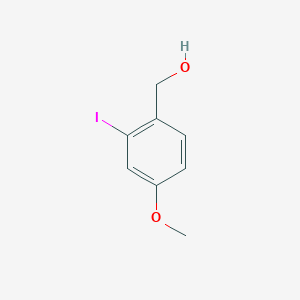
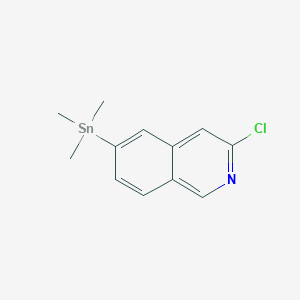
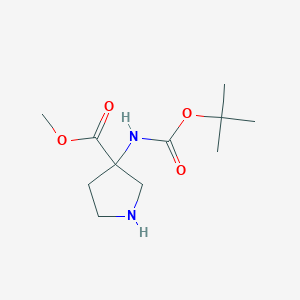
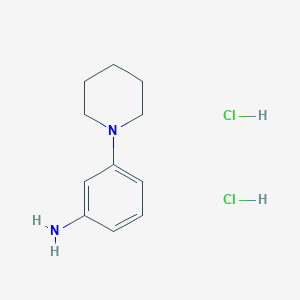
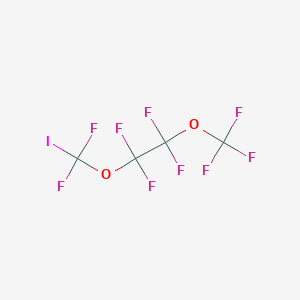
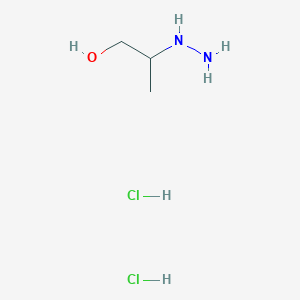
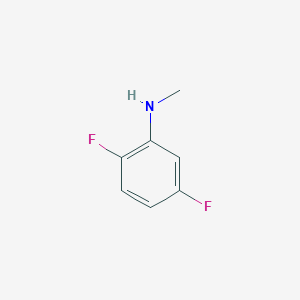
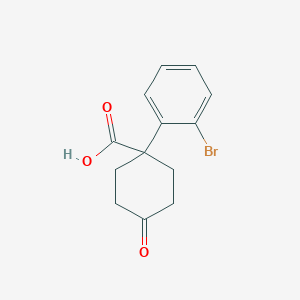
![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)
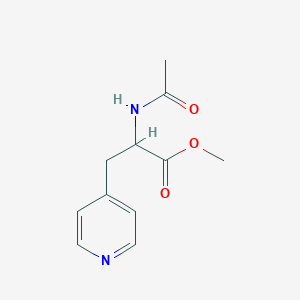
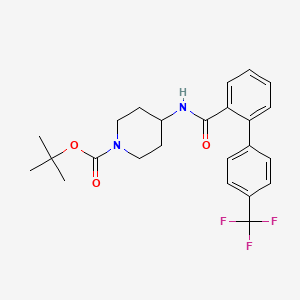
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)
